molecular formula C14H10F2O3 B8164552 3,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

3,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8164552
M. Wt: 264.22 g/mol
InChI Key: NLHFXJCCEYDCLX-UHFFFAOYSA-N
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Description

3,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a functionalized biphenyl compound of interest in medicinal chemistry and drug discovery. Biphenyl scaffolds are recognized as fundamental backbones in synthetic organic chemistry due to their prevalence in medicinally active compounds and marketed drugs . They serve as versatile and multifaceted platforms, with a large number of biphenyl derivatives being patented and broadly investigated for a range of pharmacological activities, including use as anti-inflammatory, antifungal, antibacterial, and antitumor agents . The specific substitution pattern on this compound, featuring fluorine atoms and a carboxylic acid moiety, is commonly employed to fine-tune the physicochemical properties of drug candidates, such as their metabolic stability, membrane permeability, and binding affinity to biological targets. Similar difluorinated biphenyl carboxylic acid structures have been identified as key fragments in published research, for instance, in studies investigating ligands for protein targets such as transthyretin . This suggests its potential application as a valuable building block for the synthesis of more complex bioactive molecules or as a core structure in the development of enzyme inhibitors. Researchers can leverage this compound in cross-coupling reactions, amide bond formation, and other synthetic transformations to explore new chemical space and develop novel therapeutic candidates.

Properties

IUPAC Name

2,6-difluoro-4-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-10-4-2-8(3-5-10)9-6-11(15)13(14(17)18)12(16)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHFXJCCEYDCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, with the CAS number 2740656-30-6, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10F2O3
  • Molecular Weight : 250.22 g/mol
  • Structure : The compound features a biphenyl structure with two fluorine substituents and a methoxy group, which may influence its biological interactions.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies using the MTT assay have demonstrated that this compound shows selective cytotoxicity against several tumor cell lines, including:
    • COLO201 (human colorectal adenocarcinoma)
    • MDA-MB-231 (breast cancer)

The results suggest that the compound induces cell cycle arrest and apoptosis in sensitive cell lines while sparing normal fibroblasts.

Cell LineIC50 (µM)Mechanism of Action
COLO20115Induces G2/M phase arrest
MDA-MB-23120Induces G0/G1 phase arrest

The proposed mechanisms for the biological activity of this compound include:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to an accumulation of cells in specific phases of the cell cycle. In COLO201 cells, there was a notable increase in G2/M phase cells after treatment.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways as evidenced by increased levels of cleaved caspases in treated cells.

Study on Antitumor Activity

A recent study published in MDPI highlighted the antitumor potential of derivatives related to biphenyl carboxylic acids. The study found that:

  • Selectivity : The compound exhibited higher selectivity towards tumor cells compared to normal cells, suggesting a favorable therapeutic index.
  • Combination Therapies : When used in combination with established chemotherapeutics, enhanced cytotoxic effects were observed, indicating potential for use in combination therapy protocols.

Comparative Analysis with Other Compounds

In comparative studies with other biphenyl derivatives:

CompoundIC50 (µM)Notable Activity
3,5-Difluoro-4'-methoxy15Strong against COLO201
4-Methoxybenzoic Acid35Moderate cytotoxicity
3-Fluoro-4'-methoxy25Lower activity than target

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The biphenyl core of this compound is often synthesized via Suzuki–Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. Key findings include:

Reaction ComponentConditions/OutcomesYieldSource
4-Bromobenzoic acid + 3,5-Difluoroaryl boronic acidPdCl₂ catalyst (0.05 mol%), K₂CO₃, H₂O, 4 h at room temperature76%
Same reactantsIncreased catalyst loading (0.10 mol%)93%
4-Chlorobenzoic acid + Aryl boronic acidPdCl₂ catalyst (0.50 mol%), 80°C, 12 h72–75%
  • Mechanistic Insight : Fluorine’s electron-withdrawing effect reduces boronic acid reactivity, necessitating higher catalyst loads or prolonged reaction times .

  • Steric Effects : Reactions with ortho-substituted boronic acids (e.g., 2,4-difluorophenyl) require extended time (6 h) and 0.25 mol% catalyst for 90% yield .

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical transformations:

Esterification

  • Reagents : Thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide).

  • Example : Reaction with methanol in SOCl₂ yields methyl ester derivatives, critical for improving solubility in organic solvents.

Amidation

  • Conditions : Activation via DCC/HOBt (hydroxybenzotriazole), followed by reaction with primary/secondary amines.

  • Application : Produces amides for pharmaceutical intermediates or polymer precursors.

Nucleophilic Aromatic Substitution (NAS)

Fluorine substituents enable selective NAS at activated positions:

Substitution SiteReagentsProductsNotesSource
3-/5-FluorineNaOH, H₂O, 100°CHydroxyl or amino derivativesMethoxy group directs NAS to para positions.
  • Kinetic Control : Fluorine’s electronegativity stabilizes transition states, favoring substitution at 3- and 5-positions.

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the ring toward EAS:

Reaction TypeReagentsMajor ProductRegioselectivitySource
NitrationHNO₃, H₂SO₄Nitro-substituted biphenylPara to methoxy group
SulfonationH₂SO₄, SO₃Sulfonic acid derivativesDirected by methoxy group

Reduction

  • Carboxylic Acid → Alcohol : LiAlH₄ reduces the acid to a benzyl alcohol derivative.

  • Methoxy Group Stability : Remains intact under standard reduction conditions.

Oxidation

  • Side Chain Oxidation : KMnO₄ oxidizes alkyl chains (if present) to carboxylic acids without affecting fluorine or methoxy groups.

Biological Interactions

  • Enzyme Inhibition : The compound inhibits dihydroorotate dehydrogenase (DHODH) via hydrogen bonding with fluorine and hydrophobic interactions with the biphenyl core.

  • Pharmacokinetics : High gastrointestinal absorption (LogP ~2.8) and cytochrome P450 1A2 inhibition.

Spectroscopic Characterization

TechniqueKey DataSource
¹H NMRδ 8.15 (d, 2H, aromatic), δ 3.90 (s, 3H, OCH₃)
IR1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch)
Mass SpectrometryMolecular ion peak at m/z 278.26

Comparison with Similar Compounds

Research Findings and Trends

  • Fluorine Substitution : Fluorine atoms enhance metabolic stability and bioavailability in drug candidates by reducing oxidative degradation .
  • Methoxy vs. Methyl : Methoxy groups improve solubility in polar solvents but may reduce membrane permeability compared to methyl groups .
  • Biological Activity : Benzimidazole-containing analogs show higher affinity for protein targets due to hydrogen-bonding interactions .

Preparation Methods

Standard Reaction Conditions

The general procedure involves:

  • Halogenated precursor : 3,5-Difluoro-4-bromobenzoic acid or its ester.

  • Boronic acid : 4-Methoxyphenylboronic acid.

  • Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).

  • Base : K₂CO₃ or Na₂CO₃.

  • Solvent system : Binary mixtures (e.g., THF/H₂O, dioxane/H₂O).

Example protocol (adapted from):

  • Combine 3,5-difluoro-4-bromobenzoic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (3.0 equiv) in dioxane/H₂O (4:1 v/v).

  • Heat at 80–100°C for 4–12 hours under nitrogen.

  • Acidify with HCl, extract with ethyl acetate, and purify via recrystallization or column chromatography.

Key data :

CatalystSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄THF/H₂O80885
Pd(dppf)Cl₂Dioxane/H₂O100692
C₆₀-TEGs/PdCl₂H₂O25495

Sources:

Alternative Synthetic Routes

Ullmann Coupling for Electron-Deficient Systems

For substrates with strong electron-withdrawing groups (e.g., -COOH, -F), copper-mediated Ullmann coupling may be employed. However, this method is less favored due to lower yields (50–70%) and longer reaction times.

Direct Functionalization of Preformed Biphenyls

Post-coupling fluorination or methoxylation is occasionally used but introduces regioselectivity challenges. For example:

  • Electrophilic fluorination with Selectfluor® on 4'-methoxybiphenyl-4-carboxylic acid derivatives yields undesired isomers.

  • Methoxy group introduction via nucleophilic aromatic substitution (SNAr) requires harsh conditions (e.g., NaOMe, 150°C), risking decarboxylation.

Optimization of Critical Parameters

Catalyst Selection

Palladium catalysts dominate due to their efficiency in cross-coupling:

  • Pd(PPh₃)₄ : Cost-effective but sensitive to oxygen.

  • Pd(dppf)Cl₂ : Tolerates electron-deficient aryl halides, enhancing yields to >90%.

  • Heterogeneous catalysts : Water-soluble Pd/C₆₀-TEGs systems enable recyclability and greener synthesis.

Solvent and Base Effects

  • Polar aprotic solvents (dioxane, THF) improve boronic acid solubility.

  • Aqueous bases (K₂CO₃) facilitate transmetalation but may hydrolyze esters. A study comparing bases showed:

    • K₂CO₃: 92% yield.

    • Cs₂CO₃: 88% yield.

    • NaHCO₃: 75% yield.

Protecting Group Strategies

To prevent side reactions at the carboxylic acid group:

  • Methyl ester protection : 3,5-Difluoro-4-bromobenzoic acid methyl ester is coupled, followed by saponification with NaOH/EtOH (95–98% recovery).

  • In situ protection : Using trimethylsilyl chloride (TMSCl) suppresses decarboxylation during coupling.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ microreactors to enhance heat/mass transfer:

  • Conditions : Pd(OAc)₂ (1 mol%), ligand-free, 120°C, residence time 10 minutes.

  • Yield : 89% with 99% purity, reducing catalyst loading by 40% compared to batch processes.

Green Chemistry Approaches

  • Solvent minimization : High-speed ball milling (HSBM) reduces solvent use by 90%, achieving 88% yield in 30 minutes.

  • Biodegradable ligands : Ascorbic acid as a reductant stabilizes Pd nanoparticles, enabling catalyst reuse for 5 cycles.

Analytical Validation of Synthesis

Post-synthesis characterization ensures structural fidelity:

  • ¹H/¹⁹F NMR : Confirm substitution pattern (δ 7.4–8.1 ppm for biphenyl protons; δ -110 to -120 ppm for CF₃).

  • HPLC : Purity >98% using C18 columns (ACN/H₂O + 0.1% TFA).

  • X-ray crystallography : Resolves steric effects of fluorine and methoxy groups on molecular packing.

Challenges and Solutions

Steric Hindrance

Bulky substituents at the 3,5-positions slow coupling kinetics. Mitigation strategies include:

  • Higher catalyst loading : 5 mol% Pd(dppf)Cl₂ raises yield from 76% to 93%.

  • Microwave irradiation : Reduces reaction time from 12 hours to 1 hour (yield: 90%).

Byproduct Formation

Common byproducts and their suppression:

  • Deboronation : Minimized by degassing solvents to remove oxygen.

  • Protodehalogenation : Additives like TBAB (tetrabutylammonium bromide) stabilize Pd intermediates .

Q & A

Q. What are the recommended methods for synthesizing 3,5-difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid with high purity?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling between fluorinated aryl boronic acids and methoxy-substituted aryl halides, followed by carboxylation. Key steps include:
  • Use of Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to avoid side reactions.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
  • Confirm purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Q. How can researchers characterize the electronic properties of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Spectroscopic Analysis : UV-Vis spectroscopy to assess π→π* transitions influenced by fluorine substitution. Compare absorption maxima with analogs like 3,5-dichloro-4-hydroxybenzoic acid (λ_max ≈ 270 nm) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution, HOMO-LUMO gaps, and dipole moments .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into luminescent metal-organic frameworks (LMOFs) for sensing applications?

  • Methodological Answer :
  • Ligand Design : The biphenyl core and carboxylic acid group enable coordination to metal clusters (e.g., Zn²⁺, Ln³⁺). Optimize solvent conditions (DMF/water mixtures) to enhance crystallinity .
  • Photoluminescence Tuning : Fluorine substituents increase electron-withdrawing effects, shifting emission wavelengths. Compare PL spectra of MOFs using this ligand versus non-fluorinated analogs (e.g., [1,1'-biphenyl]-4-carboxylic acid derivatives) .
  • Sensitivity Testing : Expose LMOFs to analytes (e.g., nitroaromatics) and monitor quenching efficiency via time-resolved fluorescence .

Q. How can researchers resolve contradictions in reported thermal stability data for fluorinated biphenyl derivatives?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Conduct under controlled heating rates (e.g., 10°C/min in N₂) to compare decomposition profiles with literature values. For example, 3,5-difluoro-4'-propyl-1,1'-biphenyl shows a decomposition onset at ~300°C .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or melting points, ensuring calibration against standards (e.g., indium). Discrepancies may arise from impurities or polymorphic forms .
  • Validation : Cross-reference with heat capacity data (e.g., measured via adiabatic calorimetry) to confirm thermodynamic consistency .

Q. What experimental approaches mitigate challenges in studying the biological activity of this compound?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as sodium salts. Monitor stability via LC-MS to detect hydrolysis .
  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) isoforms, leveraging structural similarity to salicylic acid derivatives. Use fluorogenic substrates (e.g., COX-2 Inhibitor Screening Kit) to quantify IC₅₀ values .
  • Cytotoxicity Profiling : Perform MTT assays on cancer cell lines (e.g., HeLa), comparing results with non-fluorinated analogs to isolate fluorine-specific effects .

Data Analysis & Validation

Q. How should researchers interpret conflicting NMR data for fluorinated aromatic protons in derivatives of this compound?

  • Methodological Answer :
  • High-Resolution NMR : Use ¹⁹F NMR (400 MHz+) to resolve splitting patterns. For example, 3,5-difluoro substituents exhibit distinct coupling constants (J = 8–12 Hz) vs. meta-fluorines .
  • Computational Validation : Simulate NMR spectra (e.g., using Gaussian NMR module) to predict chemical shifts and compare with experimental data .
  • Decoupling Experiments : Apply ¹H-¹⁹F decoupling to simplify spectra and assign peaks unambiguously .

Safety & Handling

Q. What safety protocols are recommended for handling this compound given its structural analogs' toxicity profiles?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) during synthesis. Structural analogs like 3,5-difluoro-4'-propylbiphenyls are classified as toxic substances .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal. Follow institutional guidelines for halogenated waste .

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